1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound's structure features a benzyloxy group and a difluorophenyl moiety, which are critical for its biological interactions and activities.
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under carboxamides due to the presence of the carboxamide functional group (-C(=O)N-).
The synthesis of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate benzyloxy and difluorophenyl precursors with pyridine derivatives.
The process may yield the target compound through a series of cyclization and acylation steps, followed by purification techniques such as recrystallization or chromatography .
The molecular structure of 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented as follows:
This indicates that the compound contains two fluorine atoms, contributing to its unique electronic properties.
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess reaction progress and product purity .
The mechanism of action for 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily linked to its interaction with specific biological targets:
Data from studies indicate that compounds with similar structures exhibit significant biological activity against various cellular targets, suggesting that this compound may follow analogous pathways .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds .
1-(Benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in:
Studies indicate that derivatives of this compound class are being explored for their therapeutic efficacy against diseases such as diabetes and cancer .
The compound belongs to the N-benzyloxy-2-pyridone chemical class, characterized by a six-membered lactam ring with a benzyloxy substituent on the nitrogen atom. The core structure features a non-aromatic, conjugated system with ketone and enol ether characteristics, creating an electron-deficient platform suitable for dipole-dipole interactions and hydrogen bonding [1] [4]. The molecule contains three discrete pharmacophoric components:
Table 1: Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₁₄F₂N₂O₃ | PubChem CID 1478492 [1] |
Molecular Weight | 356.33 g/mol | Calculated |
CAS Registry Number | 338755-06-9 | BLD Pharm [2] |
Hydrogen Bond Acceptors | 5 (carbonyl O, pyridone O, 2F, carboxamide O) | Computational [4] |
Hydrogen Bond Donors | 1 (carboxamide NH) | Structural analysis |
Rotatable Bonds | 5 | PubChem [1] |
X-ray crystallography analogs reveal a near-planar dihydropyridone ring (maximum deviation: 0.08 Å) with the benzyl group rotated 55-65° relative to the core plane. The difluorophenyl moiety maintains approximate coplanarity (dihedral angle: 15-20°) with the carboxamide group, optimizing conjugation and hydrogen-bonding geometry [1] [4].
This compound exemplifies the strategic fusion of dihydropyridine pharmacology with fluorine-mediated bioavailability enhancement. The dihydropyridone core acts as a privileged scaffold in enzyme inhibitors, mimicking transition states in oxidation-reduction reactions and chelating catalytic metal ions in metalloproteases [1] [7]. Its incorporation replaces traditional 4-aryl-1,4-dihydropyridine cardiovascular pharmacophores with a non-reducible 2-oxo variant, shifting activity toward kinase and phosphodiesterase modulation [5] [7].
The 3,4-difluorophenyl carboxamide serves as a bioisosteric replacement for:
Table 2: Comparative Bioisosteric Analysis
Analog Structure | log P | Passive Permeability (Papp ×10⁻⁶ cm/s) | Metabolic Half-life (Human Microsomes) |
---|---|---|---|
N-(Phenyl)-2-oxo-1,2-dihydropyridine | 1.92 | 12.4 | 18 min |
N-(3,4-Difluorophenyl) (Target) | 2.85 | 32.7 | 89 min |
N-(Pyridin-3-yl) | 1.45 | 8.2 | 42 min |
Data derived from computational models and microsomal studies of structural analogs [4] [6] [7].
Fluorination at the 3,4-positions achieves three critical objectives:
The benzyloxy group at N1 functions as a prodrug-like element, with enzymatic O-debenzylation generating active metabolites in target tissues. This modification reduces first-pass metabolism compared to N-methyl derivatives while maintaining the core's planarity and electronic distribution [5]. Molecular modeling indicates the benzyloxy oxygen participates in water-bridged hydrogen bonds with protein residues, contributing up to 30% of total binding energy in enzyme-inhibitor complexes [4] [5].
This molecular architecture demonstrates how hybridizing dihydropyridone cores with fluorinated bioisosteres addresses multiple drug design challenges simultaneously—enhancing target engagement through optimized electronic profiles while improving pharmacokinetic properties via strategic fluorine incorporation [1] [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1